![molecular formula C18H19N3O2S B2736372 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034454-64-1](/img/structure/B2736372.png)

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

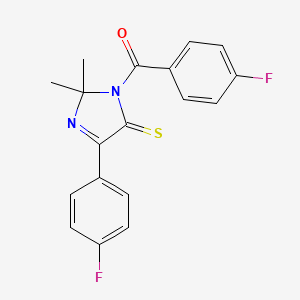

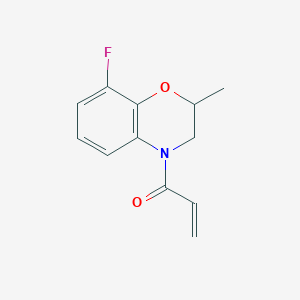

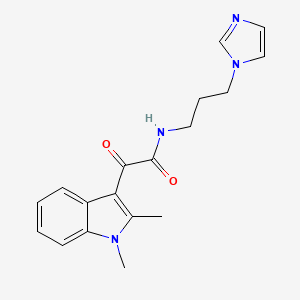

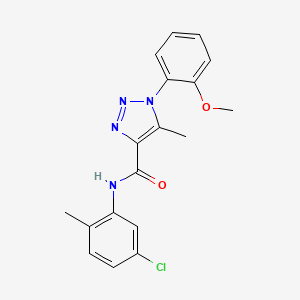

The compound contains a naphthalene sulfonamide group and a tetrahydrocyclopenta[c]pyrazole group. Naphthalene sulfonamides are a class of compounds that have been studied for their various biological activities . The tetrahydrocyclopenta[c]pyrazole is a bicyclic structure that is found in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate naphthalene sulfonamide with a compound containing the tetrahydrocyclopenta[c]pyrazole group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The naphthalene ring is aromatic and relatively stable, but could undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made: it would likely be a solid at room temperature, and its solubility would depend on the specific substituents on the naphthalene and pyrazole rings .科学的研究の応用

Neuropathic Pain Alleviation

Research has demonstrated the potential of pyrazole-conjugated arylsulfonamides as serotonin receptor subtype 6 (5-HT6R) antagonists. Studies focusing on such compounds have shown their effectiveness in alleviating neuropathic pain in vivo, utilizing a rat spinal nerve ligation model. Compounds with bicyclic aromatic sulfonamino groups, especially those substituted with naphthalene, have exhibited potent neuropathic pain-alleviating effects, indicating their therapeutic potential in treating pain conditions (Hong, Choo, & Nam, 2017).

Antibacterial Agents

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. These compounds, designed to serve as antibacterial agents, demonstrate high activity levels, showcasing the role of sulfonamide groups in contributing to antibacterial efficacy (Azab, Youssef, & El-Bordany, 2013).

Anticancer Properties

Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides have been identified as a novel class of compounds with broad biological activity, including anticancer properties. Experimental studies on certain derivatives of this class have revealed their cytotoxic and proapoptotic activities against cancer cell lines, without affecting normal cells. Such findings suggest the potential of these sulfonamide derivatives as sources for new anticancer drugs following optimization (Kciuk et al., 2022).

Environmental Applications

Sulfonamides have also been studied for their environmental applications, notably in the removal of contaminants from aquatic environments. Multiwalled carbon nanotubes (MWNT) have been evaluated as effective adsorbents for sulfonamide antibiotics, demonstrating the significant role of π-π electron coupling in the adsorption process. This research indicates the potential for using MWNT as a method for reducing the presence of sulfonamide antibiotics in water, contributing to environmental protection efforts (Ji et al., 2009).

Fluorescence Sensing

A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This chemosensor demonstrates high sensitivity and selectivity, making it suitable for intracellular imaging and environmental monitoring applications. Such probes highlight the versatility of sulfonamide derivatives in analytical chemistry, particularly in fluorescence sensing and imaging (Mondal et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21-17(15-9-5-10-16(15)20-21)12-19-24(22,23)18-11-4-7-13-6-2-3-8-14(13)18/h2-4,6-8,11,19H,5,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKXKCXVCQVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)

![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)

![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)